5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, the family of compounds to which it belongs, have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This modification improves both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been used in the study of intracellular processes and chemosensors , suggesting they may interact with various biochemical pathways.
Pharmacokinetics
The solubility of pyrazolo[1,5-a]pyrimidines in green solvents has been noted , which could potentially impact their bioavailability.
Result of Action
Pyrazolo[1,5-a]pyrimidines have been used in the study of the dynamics of intracellular processes , suggesting they may have significant cellular effects.
Action Environment
It’s known that the stability of pyrazolo[1,5-a]pyrimidines under exposure to extreme ph has been studied .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine are largely determined by its structure and the presence of electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of the compound
Cellular Effects
Given its photophysical properties, it may be used as a fluorescent probe for studying the dynamics of intracellular processes
Molecular Mechanism
Its photophysical properties suggest that it may interact with biomolecules in a way that influences absorption/emission intensities
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have good photobleaching performance when continuously excited at certain wavelengths
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazole with a suitable halogenated pyrimidine derivative. The reaction proceeds via an addition–elimination mechanism (aza-Michael type), where the NH2-group of the starting aminopyrazole bonds with the Cβ of the halogenated pyrimidine . The regioselectivity of the reaction can be controlled using specific leaving groups, such as dimethylamino .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidines often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where halogen atoms are replaced by other functional groups.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Cyclization Reactions: Formation of additional ring structures can enhance the compound’s rigidity and photophysical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo-pyrimidine family with similar structural features but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A triazole-fused derivative with enhanced biological activity.
Uniqueness
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific halogen substitutions, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for drug discovery and material science .
Biological Activity
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C6H4ClFN4 and a molecular weight of 186.57 g/mol. The compound features a pyrazolo-pyrimidine core structure, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the condensation of aminopyrazole with a halogenated pyrimidine derivative. This reaction proceeds via an addition–elimination mechanism, where the amino group of the aminopyrazole reacts with the halogenated carbon of the pyrimidine. Various synthetic routes have been explored to optimize yields and purity, including microwave-assisted synthesis and reflux conditions in organic solvents .
Enzyme Inhibition
Research has highlighted the compound's potential as a selective inhibitor of various kinases, particularly Pim-1 and Flt-3 kinases. In a study evaluating pyrazolo[1,5-a]pyrimidine derivatives, this compound demonstrated strong inhibitory activity against these kinases at submicromolar concentrations. The inhibition of Pim-1 was linked to the suppression of BAD protein phosphorylation in cell-based assays, indicating its potential role in cancer therapy by interfering with cell survival pathways .
Anticancer Properties
The compound has been evaluated for its anticancer properties across various cancer cell lines. It exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells with IC50 values ranging from 0.87 to 12.91 µM, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) in some assays . The selectivity index for these cell lines suggests that it may be a promising candidate for further development as an anticancer agent.
Photophysical Properties
The photophysical properties of this compound also make it suitable for applications as a fluorescent probe in biological studies. Its ability to interact with biomolecules can be leveraged to study intracellular dynamics and processes through fluorescence microscopy techniques .
Comparative Analysis
Compound | IC50 (µM) | Target Kinase | Selectivity |
---|---|---|---|
This compound | 0.87 - 12.91 | Pim-1 | High |
5-Fluorouracil (5-FU) | 17.02 | Various | Moderate |
Case Studies
- Pim-1 Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited Pim-1 kinase activity by over 98% at concentrations of 1 µM. This inhibition correlated with reduced cell colony formation in clonogenic assays, indicating potent antitumor activity mediated through Pim-1 inhibition .
- Fluorescent Probes : The compound's unique structure allows it to function as a fluorescent probe, which can be utilized in live-cell imaging to monitor cellular processes dynamically. This application is particularly valuable in understanding drug interactions at the cellular level and tracking biological responses in real-time .
Properties
IUPAC Name |
5-chloro-6-fluoropyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN4/c7-5-4(8)6(9)12-3(11-5)1-2-10-12/h1-2H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCHFXFAEOICMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C(=C(N2N=C1)N)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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